4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol
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Description
“4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol” is a chemical compound with the empirical formula C7H3BrFNS2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol” is represented by the SMILES stringBrC1=C2C(SC(N)=N2)=CC(F)=C1
. This indicates that the molecule contains a benzothiazole ring with bromine and fluorine substituents at the 4 and 6 positions, respectively, and a thiol group at the 2 position. Physical And Chemical Properties Analysis
“4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol” is a solid substance . Its molecular weight is 247.09 .Scientific Research Applications
Synthesis and Chemical Properties
Benzothiazole derivatives, including those similar in structure to 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, play a crucial role in synthetic chemistry due to their versatile applications. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, underscores the utility of bromo and fluoro substituted compounds in facilitating complex synthesis processes (Qiu et al., 2009).
Medicinal Chemistry and Biological Activities
Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them a focal point in drug discovery and medicinal chemistry. They have been identified for their roles in anti-viral, anti-microbial, anti-inflammatory, anti-tumor, and anti-cancer applications, among others. Such compounds are vital in the development of new therapeutic agents, as highlighted by a comprehensive review on the structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry (Bhat & Belagali, 2020).
Anticancer Potentials
The anticancer potentials of benzothiazole derivatives have been extensively reviewed, emphasizing the significance of structural modifications to enhance anticancer activity. This is particularly relevant for derivatives of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, as the presence of bromo and fluoro groups may influence their pharmacological properties. Such modifications can lead to the development of novel benzothiazole-based anticancer agents, as discussed in several studies highlighting the diverse pharmacological activities of benzothiazole scaffolds (Kamal et al., 2015).
properties
IUPAC Name |
4-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVUUSBDYSYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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